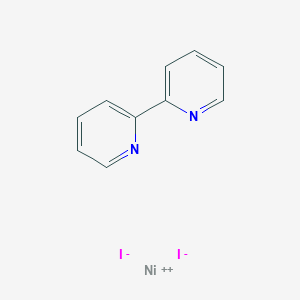
Nickel(2+);2-pyridin-2-ylpyridine;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);2-pyridin-2-ylpyridine;diiodide is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nickel(2+);2-pyridin-2-ylpyridine;diiodide involves specific synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting these materials to mechanical processing in the presence of a nucleophile .
Industrial Production Methods: Industrial production of this compound typically follows standardized protocols to ensure consistency and quality. The methods may vary depending on the desired purity and application of the compound. Detailed industrial production methods are often proprietary and may require specific equipment and conditions.
Chemical Reactions Analysis
Types of Reactions: Nickel(2+);2-pyridin-2-ylpyridine;diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bromine, acetic acid, and hydrochloric acid. The conditions for these reactions may vary, but they generally involve controlled temperatures and specific catalysts to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, treating the compound with bromine in acetic acid or hydrochloric acid can yield brominated derivatives .
Scientific Research Applications
Nickel(2+);2-pyridin-2-ylpyridine;diiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrially, this compound is utilized in the production of polymers, pharmaceuticals, and other chemical products .
Mechanism of Action
The mechanism of action of Nickel(2+);2-pyridin-2-ylpyridine;diiodide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Nickel(2+);2-pyridin-2-ylpyridine;diiodide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as 2,4,6-tribromoaniline and other brominated derivatives. The comparison helps in understanding the specific advantages and applications of this compound .
List of Similar Compounds:- 2,4,6-Tribromoaniline
- 4-Bromoaniline
- 2,4,6-Tribromophenol
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields Its unique properties and reactions make it a valuable tool for research and development
Properties
IUPAC Name |
nickel(2+);2-pyridin-2-ylpyridine;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGEUKJJFSILG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I2N2Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid](/img/structure/B8192837.png)

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)
![(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8192852.png)
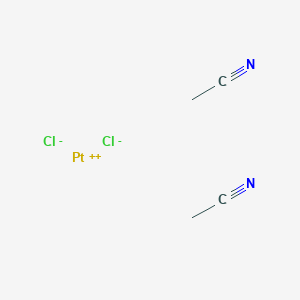
![disodium;(3E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8192877.png)
![(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)
![2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate](/img/structure/B8192891.png)
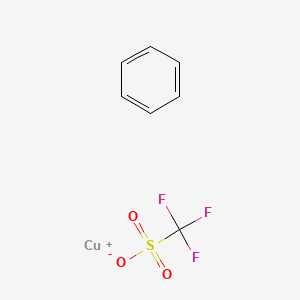
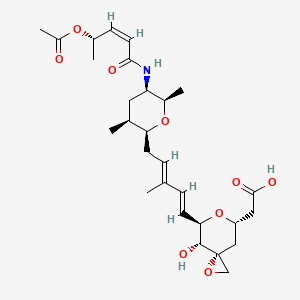
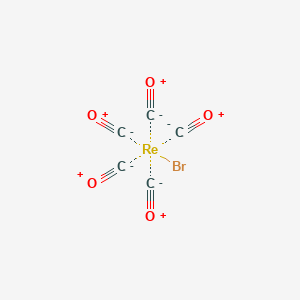
![(2R,3R)-3-tert-butyl-2-[(2R,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192919.png)
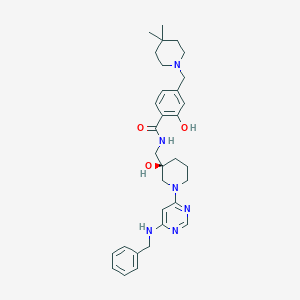
![[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192935.png)
